Cefdaloxime

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

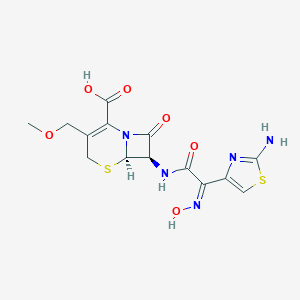

头孢达洛辛是一种第三代头孢菌素类抗生素,以其广谱抗菌活性而闻名。它对革兰氏阳性和革兰氏阴性细菌特别有效。 该化合物以其甲氧基甲基和 [(2Z)-2-(2-氨基-1,3-噻唑-4-基)-2-(羟基亚氨基)乙酰基]氨基侧链为特征 .

准备方法

合成路线和反应条件: 头孢达洛辛是通过一系列化学反应合成的,这些反应涉及β-内酰胺环的形成,β-内酰胺环对其抗菌活性至关重要。合成通常包括以下步骤:

β-内酰胺环的形成: 这是通过对合适的前体进行环化来实现的。

侧链的引入: 甲氧基甲基和噻唑基侧链是通过特定的化学反应引入的。

羟基亚氨基的添加: 该基团的添加增强了化合物的抗菌活性.

工业生产方法: 头孢达洛辛的工业生产涉及使用优化的反应条件进行大规模化学合成,以确保高产量和纯度。该过程包括:

间歇式或连续流反应器: 这些反应器用于精确控制反应条件。

纯化步骤: 采用结晶、过滤和色谱等技术来纯化最终产物.

化学反应分析

反应类型: 头孢达洛辛会经历各种化学反应,包括:

氧化: 这种反应可以改变分子上的官能团。

还原: 这种反应可以改变化合物的氧化状态。

取代: 这种反应涉及用另一个官能团取代一个官能团.

常见试剂和条件:

氧化剂: 如过氧化氢或高锰酸钾。

还原剂: 如硼氢化钠或氢化铝锂。

取代试剂: 如卤素或亲核试剂.

主要形成的产物: 由这些反应形成的主要产物取决于所用试剂和条件。 例如,氧化可能导致亚砜或砜的形成,而还原可能产生醇或胺 .

科学研究应用

Pharmacokinetics and Tissue Penetration

Research has demonstrated that cefdaloxime exhibits significant tissue penetration, which is crucial for its therapeutic effectiveness. A study using microdialysis indicated that this compound achieves higher concentrations in lung tissue compared to other antibiotics, such as cefixime. This property is vital for treating pulmonary infections, as it ensures that effective drug levels are maintained at the site of infection over time .

Table 1: Pharmacokinetic Properties of this compound

| Parameter | Value |

|---|---|

| Bioavailability | High |

| Peak plasma concentration | Varies with dosage |

| Half-life | Approximately 3-4 hours |

| Tissue concentration duration | Up to 12 hours post-dose |

Therapeutic Applications

This compound has been successfully utilized in various clinical settings:

- Respiratory Tract Infections : It has shown effectiveness against pathogens such as Streptococcus pneumoniae and Haemophilus influenzae, making it suitable for treating pneumonia and bronchitis .

- Urinary Tract Infections : Its broad-spectrum activity allows it to treat uncomplicated urinary tract infections effectively .

- Skin and Soft Tissue Infections : this compound is also employed in managing skin infections due to its potency against common skin pathogens .

Innovative Formulations

Recent advancements have focused on developing sustained-release formulations of this compound to improve patient compliance and therapeutic outcomes. For example, niosomal suspensions have been proposed as a delivery system that enhances bioavailability while reducing dosing frequency .

Table 2: Comparison of Conventional vs. Sustained-Release Formulations

| Feature | Conventional Formulation | Sustained-Release Formulation |

|---|---|---|

| Dosing Frequency | Twice daily | Once daily |

| Peak Plasma Concentration | Higher variability | More stable levels |

| Patient Compliance | Lower | Higher |

Case Studies and Clinical Trials

Several clinical studies have validated the efficacy of this compound in treating specific infections:

- A study demonstrated that a once-daily regimen of this compound significantly reduced bacterial counts in patients with Streptococcus pneumoniae infections, highlighting its potential as a first-line treatment option .

- Another investigation into the pharmacodynamics of this compound showed that it maintained effective concentrations in tissues involved in respiratory infections for extended periods post-administration .

作用机制

头孢达洛辛通过抑制细菌细胞壁合成来发挥其抗菌作用。它与青霉素结合蛋白结合,青霉素结合蛋白对于细菌细胞壁中肽聚糖链的交联至关重要。 这种抑制导致细胞壁减弱,最终导致细菌细胞裂解 .

相似化合物的比较

头孢达洛辛与其他第三代头孢菌素如头孢泊肟和头孢呋辛相比。 虽然所有这些化合物都具有相似的β-内酰胺环结构,但头孢达洛辛因其特定的侧链而独一无二,这些侧链赋予了独特的抗菌特性 .

类似化合物:

头孢泊肟: 以其治疗呼吸道感染的有效性而闻名。

头孢呋辛: 通常用于治疗泌尿道感染和呼吸道感染

生物活性

Cefdaloxime is a third-generation cephalosporin antibiotic that exhibits a broad spectrum of antibacterial activity. It is primarily used for its efficacy against various Gram-positive and Gram-negative bacteria. This article delves into the biological activity of this compound, highlighting its mechanism of action, pharmacodynamics, clinical efficacy, and relevant case studies.

This compound operates by inhibiting the synthesis of the bacterial cell wall. This action is characteristic of β-lactam antibiotics, which bind to penicillin-binding proteins (PBPs) involved in the final transpeptidation step of peptidoglycan synthesis. By mimicking the D-Ala-D-Ala moiety of muropeptides, this compound irreversibly inhibits PBPs, leading to cell lysis and death of the bacteria .

| Mechanism | Description |

|---|---|

| Target | Penicillin-binding proteins (PBPs) |

| Action | Inhibition of peptidoglycan synthesis |

| Result | Bacterial cell lysis and death |

Pharmacodynamics

This compound demonstrates significant bactericidal activity against a variety of pathogens. Its effectiveness is influenced by its stability against certain β-lactamases, which allows it to overcome resistance mechanisms that affect other antibiotics. The drug exhibits variable absorption rates and distribution characteristics but maintains a half-life conducive to effective dosing schedules .

Key Pharmacokinetic Parameters

| Parameter | Value |

|---|---|

| Absorption | Approximately 50% after oral intake |

| Half-life | 2.09 to 2.84 hours |

| Protein Binding | 22% to 33% in serum |

| Excretion | 29% to 33% unchanged in urine |

Clinical Efficacy

This compound has been evaluated in various clinical scenarios, particularly for urinary tract infections (UTIs) and respiratory tract infections. A notable study compared its efficacy with ciprofloxacin for treating uncomplicated cystitis. While this compound showed acceptable clinical outcomes, it did not meet noninferiority criteria compared to ciprofloxacin .

Case Study: Comparison with Ciprofloxacin

- Study Design : Randomized controlled trial involving 300 women.

- Treatment Groups :

- Group A: Ciprofloxacin (250 mg twice daily)

- Group B: this compound (100 mg twice daily)

- Results :

- Clinical cure rate at 30 days:

- Ciprofloxacin: 93%

- This compound: 82%

- Microbiological cure rate:

- Ciprofloxacin: 96%

- This compound: 81%

- Clinical cure rate at 30 days:

The study concluded that while this compound was effective, its performance was statistically inferior to ciprofloxacin in this context .

Table 2: Clinical Outcomes Comparison

| Outcome Measure | Ciprofloxacin (%) | This compound (%) | Difference (%) |

|---|---|---|---|

| Clinical Cure Rate | 93 | 82 | -11 |

| Microbiological Cure Rate | 96 | 81 | -15 |

Resistance Patterns

Despite its broad-spectrum activity, resistance to this compound can occur, particularly in organisms producing extended-spectrum β-lactamases (ESBLs). This highlights the necessity for susceptibility testing in clinical settings to ensure appropriate antibiotic selection .

属性

CAS 编号 |

80195-36-4 |

|---|---|

分子式 |

C14H15N5O6S2 |

分子量 |

413.4 g/mol |

IUPAC 名称 |

(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid |

InChI |

InChI=1S/C14H15N5O6S2/c1-25-2-5-3-26-12-8(11(21)19(12)9(5)13(22)23)17-10(20)7(18-24)6-4-27-14(15)16-6/h4,8,12,24H,2-3H2,1H3,(H2,15,16)(H,17,20)(H,22,23)/b18-7+/t8-,12-/m1/s1 |

InChI 键 |

HOGISBSFFHDTRM-RWFJUVPESA-N |

SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

手性 SMILES |

COCC1=C(N2[C@@H]([C@@H](C2=O)NC(=O)/C(=N/O)/C3=CSC(=N3)N)SC1)C(=O)O |

规范 SMILES |

COCC1=C(N2C(C(C2=O)NC(=O)C(=NO)C3=CSC(=N3)N)SC1)C(=O)O |

同义词 |

(6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-2-(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid; _x000B_[6R-[6α,7β(Z)]]-7-[[(2-Amino-4-thiazolyl)(hydroxyimino)acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。